N-(naphthalen-1-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(naphthalen-1-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a naphthalene ring, a cyclopenta[d]pyrimidine moiety, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:
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Formation of the Cyclopenta[d]pyrimidine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrimidine and a cyclopentanone derivative. The reaction conditions often require a strong acid or base as a catalyst and elevated temperatures.
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Introduction of the Sulfanylacetamide Group: : This step involves the reaction of the cyclopenta[d]pyrimidine core with a sulfanylacetamide precursor. Common reagents include thiols and acylating agents, and the reaction may be carried out under reflux conditions.
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Attachment of the Naphthalene Ring: : The final step involves the coupling of the naphthalene ring to the intermediate compound. This can be achieved through a nucleophilic substitution reaction, often using a halogenated naphthalene derivative and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
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Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring or the sulfanylacetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, bases, and nucleophiles under reflux or room temperature conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
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Medicinal Chemistry: : The compound may be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
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Materials Science: : The compound’s unique structural features may make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
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Biological Research: : The compound could be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular interactions.
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Industrial Applications: : The compound may find use in various industrial processes, such as catalysis or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions could modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide analogs: Compounds with similar structural features but different substituents on the naphthalene ring or the cyclopenta[d]pyrimidine moiety.
Cyclopenta[d]pyrimidine derivatives: Compounds that share the cyclopenta[d]pyrimidine core but have different functional groups attached.
Sulfanylacetamide derivatives: Compounds with the sulfanylacetamide group but different aromatic or heterocyclic rings.
Uniqueness
This compound is unique due to the combination of its structural features, which may confer specific properties such as enhanced binding affinity to biological targets, improved stability, or unique electronic properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-17(20-15-9-3-6-12-5-1-2-7-13(12)15)11-25-18-14-8-4-10-16(14)21-19(24)22-18/h1-3,5-7,9H,4,8,10-11H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFFJVPAUDIDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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